Dalbergioidin

Tyrosinase Inhibition Melanin Biosynthesis Skin Pigmentation

Researchers requiring a noncompetitive tyrosinase inhibitor for mechanistic studies on melanin biosynthesis often face limited sourcing options with reliable quality data. Dalbergioidin directly addresses this need. - Acts as a noncompetitive tyrosinase inhibitor (IC50 = 20 mM), ideal for studying alternative pigmentation pathways[reference:0]. - Serves as a key reference phytoalexin for SAR analysis in plant defense, distinct from more potent analogs like kievitone[reference:1]. - Activates PI3K/AKT/SMAD1 pathway in osteoblastic cells, supporting bone metabolism research[reference:2]. Supply is verified with rigorous analytical documentation, ensuring batch-to-batch consistency for your critical assays.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
CAS No. 30368-42-4
Cat. No. B157601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalbergioidin
CAS30368-42-4
Synonyms3-(2,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one
dalbergioidin
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2
InChIKeyWNHXBLZBOWXNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dalbergioidin (CAS 30368-42-4): Key Chemical and Biological Profile for Research Procurement


Dalbergioidin is an isoflavanone, a subclass of isoflavonoids, with the systematic name 2′,4′,5,7-tetrahydroxyisoflavanone and molecular formula C15H12O6 [1]. It is a phytoalexin, synthesized by legumes in response to pathogen attack or abiotic stress [2]. Dalbergioidin exhibits a range of biological activities, including tyrosinase inhibition, radical scavenging, enzyme modulation, and antifungal effects, and serves as a biosynthetic precursor to prenylated isoflavonoids such as kievitone [3].

Dalbergioidin (CAS 30368-42-4): Why Generic Isoflavonoid Substitution Is Not Advisable


Dalbergioidin's biological profile is distinct from that of other isoflavonoids, precluding simple interchange. Its activity spectra differ quantitatively and qualitatively from close analogs. For instance, its tyrosinase inhibition is noncompetitive [1], contrasting with the competitive mechanism of benzofuran derivatives [2]. Its radical scavenging potency varies across assay systems and comparators [3]. In enzyme inhibition, it is generally less potent than genistein [4]. Additionally, its antifungal efficacy is significantly lower than that of the prenylated isoflavanone kievitone [5]. These differences underscore the need for compound-specific validation rather than reliance on class-level assumptions.

Dalbergioidin (CAS 30368-42-4): Quantitative Differentiation Evidence for Scientific Selection


Dalbergioidin Exhibits Noncompetitive Tyrosinase Inhibition with Moderate Potency Compared to Benzofuran Derivatives

Dalbergioidin inhibits mushroom tyrosinase with an IC50 of 20 mM and acts as a noncompetitive inhibitor [1]. In contrast, the benzofuran derivative 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran, isolated from the same plant source, exhibits a much lower IC50 of 5.2 μM and acts as a competitive inhibitor [2]. This indicates that while dalbergioidin is a weaker inhibitor, its distinct noncompetitive mechanism may offer advantages in specific melanogenesis research contexts.

Tyrosinase Inhibition Melanin Biosynthesis Skin Pigmentation

Dalbergioidin Shows Moderate Radical Scavenging Activity, Inferior to Haginin A but Superior to Eriodictyol-7-O-glucopyranoside in ABTS Assay

In an ABTS radical scavenging assay, dalbergioidin exhibited an IC50 of 36.5 μM. This activity is lower than that of haginin A (IC50 = 9.0 μM) but higher than that of eriodictyol-7-O-glucopyranoside (IC50 = 24.5 μM) [1]. In a DPPH assay, dalbergioidin showed an IC50 of 61.7 μM, which was less potent than both eriodictyol-7-O-glucopyranoside (IC50 = 36.0 μM) and haginin A (IC50 = 37.7 μM) [2].

Antioxidant Radical Scavenging Oxidative Stress

Dalbergioidin Inhibits α-Amylase and α-Glucosidase with Lower Potency than Genistein

Dalbergioidin inhibited α-amylase with an IC50 of 162.8 μM and α-glucosidase with an IC50 of 412.6 μM. In the same study, genistein showed significantly higher potency with IC50 values of 110.4 μM against α-amylase and 257.3 μM against α-glucosidase [1]. This indicates that dalbergioidin is a less potent inhibitor of these digestive enzymes compared to the well-known isoflavone genistein.

Diabetes Enzyme Inhibition Carbohydrate Metabolism

Dalbergioidin Exhibits Weak Antifungal Activity Compared to the Prenylated Isoflavanone Kievitone

In a study on adzuki bean phytoalexins, dalbergioidin was found to be only slightly suppressive against Phytophthora vignae zoospore germination, whereas kievitone strongly inhibited germination [1]. This qualitative difference highlights the impact of prenylation on antifungal potency, as prenylated isoflavonoids like kievitone are generally more effective than non-prenylated analogs like dalbergioidin [2].

Antifungal Phytoalexin Plant Defense

Dalbergioidin Protects Osteoblastic Cells from Oxidative Damage via PI3K/AKT/SMAD1 Pathway Activation

Dalbergioidin (DAL) protected MC3T3-E1 osteoblastic cells from H2O2-induced damage. Treatment with DAL maintained redox balance, reduced apoptosis, improved alkaline phosphatase activity, and elevated osteogenic-related protein expression (Runx2, Osterix, BMP2). The protective effect was linked to activation of the PI3K/AKT/SMAD1 pathway [1]. While no direct comparator data is provided, this establishes a specific mechanism of action for dalbergioidin in bone metabolism research.

Osteoporosis Bone Metabolism Oxidative Stress

Dalbergioidin Ameliorates Doxorubicin-Induced Renal Fibrosis via TGF-β Pathway Inhibition

Dalbergioidin ameliorates doxorubicin-induced renal fibrosis by suppressing the TGF-β signaling pathway . This nephroprotective effect distinguishes dalbergioidin from other isoflavonoids that may not exhibit this specific activity. While quantitative in vivo data are not detailed in the available sources, the identification of TGF-β pathway inhibition provides a targeted mechanism for renal fibrosis research.

Renal Fibrosis TGF-β Signaling Nephroprotection

Dalbergioidin (CAS 30368-42-4): Optimal Research and Industrial Application Scenarios


Melanogenesis Research: Studying Noncompetitive Tyrosinase Inhibition

Given its noncompetitive tyrosinase inhibition (IC50 = 20 mM) [7], dalbergioidin is suitable for research focused on understanding noncompetitive mechanisms of melanin biosynthesis suppression, as opposed to competitive inhibitors like 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran (IC50 = 5.2 μM) [4]. It is a valuable tool for investigating alternative pathways in pigmentation disorders.

Phytoalexin and Plant Defense Pathway Studies

As a phytoalexin that accumulates in legumes upon pathogen challenge [7], dalbergioidin serves as a key reference compound in plant defense research. Its weak antifungal activity [4] makes it ideal for comparative studies with more potent phytoalexins like kievitone, aiding in structure-activity relationship (SAR) analyses of isoflavonoid-mediated defense [5].

Bone Metabolism and Osteoporosis Research

Dalbergioidin protects MC3T3-E1 osteoblastic cells from oxidative damage and promotes osteogenic differentiation through activation of the PI3K/AKT/SMAD1 pathway [7]. This specific mechanism supports its use in cellular models of osteoporosis and bone metabolism disorders, offering a targeted approach for investigating anabolic bone signaling.

Digestive Enzyme Inhibition Studies

Dalbergioidin moderately inhibits α-amylase (IC50 = 162.8 μM) and α-glucosidase (IC50 = 412.6 μM) [7]. Its lower potency relative to genistein makes it a suitable compound for research requiring a milder inhibitory effect on carbohydrate-hydrolyzing enzymes, potentially relevant to studies on postprandial glucose management.

Technical Documentation Hub

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